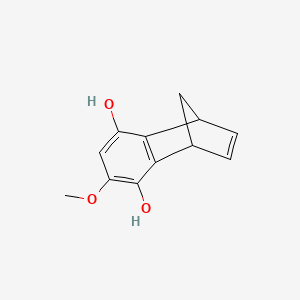

1,4-Dihydro-6-methoxy-1,4-methanonaphthalene-5,8-diol

Cat. No. B8427942

M. Wt: 204.22 g/mol

InChI Key: QRQRAQRMVOUIMS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05708168

Procedure details

To stirred MeOH (65 mL), which had been purged with N2 for 5 min, there was added 1,4,4a,8a-tetrahydro-6-methoxy-1,4-methanonaphthalene-5,8-dione (47, 1.50 g, 7.30 mmol) to give a solution. Solid Na2CO3 (2.02 g, 14.6 mmol) was then added under N2. The resulting light green suspension was allowed to stir under N2 for 15 min at rt. TLC analysis (10% MeOH, 90% CHCl3) indicated total consumption of the organic starting material. While still under N2, the reaction was diluted with H2O (20 mL). The pH was adjusted to slightly acidic by the slow and careful addition of concd HCl, after which the solution was light pink. The methanol was then removed in vacuo (vacuum relieved with N2) to give a light green solution. The pH was approximately 8. The pH was then adjusted to 2 with 10% HCl at which point the product crystallized. The crystals were collected, washed with 10% HCl (4×3 mL) and dried in vacuo to yield 48 as a near colorless crystalline solid (1.32 g, 88%, pure by TLC and 1H NMR); mp 151°-153° C.; 1H NMR (vide infra).

Name

1,4,4a,8a-tetrahydro-6-methoxy-1,4-methanonaphthalene-5,8-dione

Quantity

1.5 g

Type

reactant

Reaction Step Two

Name

Yield

88%

Identifiers

|

REACTION_CXSMILES

|

CO.[CH3:3][O:4][C:5]1[C:6](=[O:17])[CH:7]2[CH:12]([C:13](=[O:15])[CH:14]=1)[CH:11]1[CH2:16][CH:8]2[CH:9]=[CH:10]1.C([O-])([O-])=O.[Na+].[Na+].Cl>C(Cl)(Cl)Cl>[CH3:3][O:4][C:5]1[CH:14]=[C:13]([OH:15])[C:12]2[CH:11]3[CH2:16][CH:8]([CH:9]=[CH:10]3)[C:7]=2[C:6]=1[OH:17] |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

65 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Two

|

Name

|

1,4,4a,8a-tetrahydro-6-methoxy-1,4-methanonaphthalene-5,8-dione

|

|

Quantity

|

1.5 g

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C(C2C3C=CC(C2C(C1)=O)C3)=O

|

Step Three

|

Name

|

|

|

Quantity

|

2.02 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Na+].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir under N2 for 15 min at rt

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had been purged with N2 for 5 min

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

consumption of the

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

While still under N2, the reaction was diluted with H2O (20 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

careful addition of concd HCl

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The methanol was then removed in vacuo (vacuum relieved with N2)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a light green solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystals were collected

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 10% HCl (4×3 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=C(C=2C3C=CC(C2C(=C1)O)C3)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.32 g | |

| YIELD: PERCENTYIELD | 88% | |

| YIELD: CALCULATEDPERCENTYIELD | 88.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |